4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Descripción
Propiedades
Fórmula molecular |
C7H3Cl2FN2O2 |
|---|---|
Peso molecular |
237.01 g/mol |
Nombre IUPAC |
4,6-dichloro-7-fluoro-1-hydroxy-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H3Cl2FN2O2/c8-4-2-1(3(10)5(9)11-4)6(13)12-7(2)14/h6,13H,(H,12,14) |
Clave InChI |
CZNOYZIYBLSIMI-UHFFFAOYSA-N |
SMILES canónico |
C1(C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl)O |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve diazotization followed by condensation with a suitable cyanoester, and subsequent cyclization . Industrial production methods often optimize these steps to enhance yield and purity.
Análisis De Reacciones Químicas
Core Reactivity and Electrophilic Sites
The compound’s reactivity centers on its pyrrolo[3,4-c]pyridine core, featuring:
-
Chlorine atoms at positions 4 and 6 (highly electrophilic for nucleophilic substitutions)
-
Fluorine at position 7 (electron-withdrawing but less reactive than Cl)
-
Hydroxyl group at position 1 (participates in hydrogen bonding or derivatization)
-
Lactam carbonyl at position 3 (potential for ring-opening or condensation reactions)
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 undergo nucleophilic displacement with amines, alkoxides, or thiols. Reaction conditions vary significantly based on the nucleophile:
Example: Reaction with Primary Amines
Conditions :
-
Solvent: DMF or THF
-
Temperature: 80–120°C
-
Catalyst: KCO or DIEA
Outcome : -
Substitution at C4 or C6 yields derivatives with enhanced FGFR inhibitory activity.
-
Selectivity depends on steric and electronic factors (C4 is more reactive than C6 due to adjacent fluorine) .
Table 1 : Substitution Reactions and Products
| Nucleophile | Position | Product | Yield |
|---|---|---|---|
| Methylamine | C4 | 4-(Methylamino)-6-Cl-7-F-1-OH derivative | 72% |
| Methanol | C6 | 6-Methoxy-4-Cl-7-F-1-OH derivative | 65% |
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles. For example:
-
Cyclization with 1,2-dibromoethane : Forms a seven-membered ring fused to the pyrrolopyridine core, enhancing rigidity for kinase inhibition .
-
Reaction with aldehydes : Forms Schiff bases at the hydroxyl group, followed by intramolecular cyclization to generate quinazoline analogs .
Key Observation :
Cyclization reactions require strict anhydrous conditions and catalysts like Pd(OAc) to suppress side reactions .
Derivatization for Biological Activity
Modifications focus on improving pharmacokinetic properties and target binding:
-
Hydroxyl group alkylation : Increases lipophilicity (e.g., methylation reduces polarity by 30%).
-
Fluorine retention : Maintains electron-withdrawing effects critical for FGFR binding affinity .
Table 2 : Bioactive Derivatives and Activities
| Derivative | Modification | FGFR IC |
|---|---|---|
| 4-Amino-6-Cl-7-F-1-OCH | C4 substitution | 12 nM |
| 1-Benzyloxy-4,6-diCl-7-F | C1 alkylation | 28 nM |
Aplicaciones Científicas De Investigación
4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other bicyclic heterocycles, particularly those containing fused nitrogen-containing rings. Key analogues include:
4,6-Dimethyl-1-(methylsulfonyl)isoxazolo[3,4-b]pyridin-3(1H)-one ():
- Core Structure : Isoxazolo[3,4-b]pyridin-3(1H)-one.
- Substituents : Methyl groups (4,6-positions) and methylsulfonyl (1-position).
- Key Differences : The isoxazole ring replaces the pyrrolidine ring in the target compound, reducing hydrogen-bonding capacity. Methyl groups enhance lipophilicity compared to halogens.
- Molecular Weight : 294.31 g/mol (calculated from C₁₂H₁₄N₂O₄S) .
Triazolo[4,3-a]pyridin-3(2H)-one Derivatives (): Core Structure: Triazolo-pyridinone with piperazine-linked substituents. Substituents: Chlorophenyl, bromophenyl, or ethylphenyl groups. Key Differences: The triazole ring introduces additional nitrogen atoms, altering electronic properties. Hydrochloride salts (e.g., Imp. C and D) improve aqueous solubility compared to the free base form of the target compound .
(3aS,7aS)-5-[(S)-Trifluoro-2-methoxy-2-phenylpropanoyl]-pyrrolo[3,4-c]pyridin-3(2H)-one (): Core Structure: Same pyrrolo[3,4-c]pyridinone scaffold as the target compound. Substituents: A bulky trifluoro-methoxy-phenylpropanoyl group at position 5. Key Differences: The absence of halogens (Cl, F) and hydroxyl group reduces polarity, while the acyl group increases steric hindrance and molecular weight (392.37 g/mol) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| Target Compound | C₇H₃Cl₂FN₂O₂ | 238.98 | 4,6-Cl; 7-F; 1-OH | Moderate (due to -OH) |
| 4,6-Dimethyl-1-(methylsulfonyl)... | C₁₂H₁₄N₂O₄S | 294.31 | 4,6-CH₃; 1-SO₂CH₃ | Low (lipophilic substituents) |
| Triazolo[4,3-a]pyridinone (Imp. C) | C₁₆H₁₇ClN₆O·2HCl | 429.72 | 4-Cl-phenyl; piperazine | High (HCl salt enhances) |
| Trifluoro-methoxy-phenylpropanoyl | C₁₇H₁₉F₃N₂O₃·H₂O | 392.37 | Trifluoro-methoxy-phenylpropanoyl | Low (bulky acyl group) |
- Hydroxyl Group : Enhances hydrogen-bonding capacity compared to methylsulfonyl or acyl groups in analogues, suggesting better aqueous solubility .
Research Findings and Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Functional Group Impact on Properties
Actividad Biológica
4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS Number: 1312693-68-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H3Cl2FN2O
- Molecular Weight : 237.02 g/mol
- LogP : 1.37
- Polar Surface Area : 42 Ų
Anticancer Activity
The compound has demonstrated significant anticancer properties in various studies:
- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin .
Case Studies
- DYRK1A Inhibition : A study utilizing computational modeling and enzymatic assays confirmed that derivatives of pyrrolopyridine compounds could effectively inhibit DYRK1A with nanomolar potency. The results indicated that structural modifications could lead to enhanced selectivity and reduced toxicity .
- Antioxidant Properties : In addition to its anticancer activity, compounds similar to this compound have shown promising antioxidant effects in cellular models, suggesting a dual role in combating oxidative stress alongside cancer treatment .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, and how can reaction conditions be optimized?
- Answer : The synthesis involves halogenation and hydroxylation steps, which require precise regioselectivity. For fluorination, Selectfluor® (a fluorinating agent) is commonly used under anhydrous conditions in acetonitrile/ethanol mixtures at 70°C, as seen in analogous pyrrolopyridine derivatives . Chlorination may employ reagents like POCl₃ or NCS. Low yields (e.g., 29% in related compounds) often arise from competing side reactions; optimization includes temperature control, solvent polarity adjustments, and stepwise purification via column chromatography (DCM/EA gradients) .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹⁹F-NMR at 282 MHz can resolve fluorine environments (δ ≈ -172 ppm in DMSO-d₆), while HRMS confirms molecular ion peaks (e.g., [M+H]+ with <3 ppm error) . Purity is validated via HPLC with UV detection at 254 nm, referencing pharmacopeial standards .
Q. What are common impurities in pyrrolo[3,4-c]pyridine derivatives, and how are they identified?
- Answer : Impurities include unreacted intermediates (e.g., des-chloro or des-fluoro analogs) and byproducts from incomplete cyclization. LC-MS/MS coupled with charged aerosol detection (CAD) is used for identification. For example, dihydrochloride salts of related compounds are characterized by distinct retention times and isotopic patterns .
Advanced Research Questions
Q. How can regioselectivity issues during halogenation be addressed in polyhalogenated pyrrolopyridines?
- Answer : Computational modeling (DFT) predicts reactive sites for halogenation. For instance, fluorine prefers electron-deficient positions (C-7 in this compound), while chlorination targets C-4/C-6 due to steric and electronic factors. Experimental validation involves synthesizing analogs with varying halogen positions and comparing NMR/spectral data .
Q. What strategies mitigate instability of the hydroxy group under acidic or oxidative conditions?
- Answer : Protecting groups (e.g., tert-butyldimethylsilyl ether) are introduced during synthesis and removed post-cyclization. Stability studies (TGA/DSC) under accelerated conditions (40–80°C, 75% RH) monitor decomposition. For labile hydroxyl groups, lyophilization or storage in inert atmospheres is recommended .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
- Answer : Contradictions arise from tautomerism or solvatomorphism. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies dynamic equilibria. For MS discrepancies, ion mobility spectrometry (IMS) differentiates isobaric species. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Answer : Target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., anti-inflammatory dual COX/LOX inhibition) are used. For example, RAW 264.7 macrophage models assess NF-κB/MAPK pathway modulation via ELISA (TNF-α, IL-6) and Western blot (phospho-p38, JNK) . Dose-response curves (IC₅₀) and selectivity indices against related targets (e.g., kinases) are critical .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
